molecular formula C11H12IN3 B1481882 4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2092562-30-4

4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1481882
CAS RN: 2092562-30-4
M. Wt: 313.14 g/mol
InChI Key: YUEMYNJGQGMUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, also known as 4-IEP, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used for a variety of purposes, including synthesis, drug design, and mechanistic studies. This compound has been studied extensively in the past few decades, and its effects on biochemical and physiological processes have been well documented.

Scientific Research Applications

4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine has been widely used in scientific research, particularly in the fields of drug design and mechanistic studies. It has been used to study the binding of drugs to their targets and to develop new drugs. In addition, this compound has been used to study the structure and function of proteins, as well as to investigate the effects of mutations on proteins. It has also been used in the synthesis of other compounds, such as peptides and nucleotides.

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been reported to interact with various targets, including enzymes and receptors

Mode of Action

Compounds with a pyrazole core are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interaction of this compound with its target would depend on the nature of the target and the compound’s chemical structure.

Biochemical Pathways

Compounds with a pyrazole core have been reported to affect various biochemical pathways, depending on their targets . The downstream effects of these interactions can vary widely, from changes in cellular metabolism to modulation of signal transduction pathways.

Pharmacokinetics

The compound’s solubility in polar solvents suggests that it may be well-absorbed and distributed in the body

Result of Action

Similar compounds with a pyrazole core have been reported to exhibit various biological activities, such as antitumor potential . The specific effects of this compound would depend on its mode of action and the nature of its target.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine in lab experiments is its versatility. It is a relatively simple compound that can be used to study a wide range of biochemical and physiological processes. In addition, this compound is relatively stable and has a long shelf-life. However, it is important to note that this compound can be toxic at high concentrations and should be handled with care.

Future Directions

The potential future directions for 4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine are numerous. One possible direction is the development of new drugs based on its binding properties. In addition, this compound could be used to study the structure and function of proteins involved in various biochemical and physiological processes. It could also be used to investigate the effects of mutations on proteins, as well as to study the effects of oxidative stress on cells. Finally, this compound could be used to develop new compounds for use in lab experiments.

properties

IUPAC Name

4-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3/c1-3-15-8(2)10(12)11(14-15)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEMYNJGQGMUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CC=NC=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 4
4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.